molecular formula C15H11F4NO B263505 N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide

N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide

Cat. No. B263505
M. Wt: 297.25 g/mol
InChI Key: QKQQHHUNEJEZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide, also known as GSK1521498, is a small molecule antagonist of the orexin-1 receptor (OX1R). Orexin is a neuropeptide that plays a crucial role in regulating wakefulness, arousal, and appetite. The OX1R is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The discovery of GSK1521498 has opened up new avenues for research into the orexin system and its potential therapeutic applications.

Mechanism of Action

N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide acts as a selective antagonist of the OX1R, which is predominantly expressed in the lateral hypothalamus. Orexin signaling plays a key role in regulating wakefulness and arousal, and OX1R antagonists have been shown to promote sleep and reduce wakefulness. In addition, orexin signaling has been implicated in the regulation of appetite, and OX1R antagonists have been shown to reduce food intake and promote weight loss.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide are primarily mediated through the inhibition of OX1R signaling. This results in a reduction in wakefulness and an increase in sleep duration and quality. In addition, N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide has been shown to reduce food intake and promote weight loss in animal models. These effects are thought to be mediated through the inhibition of orexin signaling in the hypothalamus.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide is its selectivity for the OX1R, which allows for specific targeting of the orexin system. In addition, N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide has been extensively characterized in preclinical models, which provides a strong foundation for further research. However, one limitation of N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide is its poor solubility, which can make it difficult to administer in vivo. In addition, the effects of N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide on human physiology are not well understood, which limits its potential therapeutic applications.

Future Directions

There are several potential future directions for research into N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide and the orexin system. One area of interest is the role of orexin signaling in the regulation of stress and anxiety. Orexin has been implicated in the regulation of the stress response, and OX1R antagonists have been shown to reduce anxiety-like behavior in animal models. Another area of interest is the potential therapeutic applications of OX1R antagonists in the treatment of sleep disorders and obesity. N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide has shown promising results in preclinical models, and further research is needed to determine its potential in human patients.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide involves several steps, starting with the reaction of 4-fluorobenzylamine with trifluoroacetic anhydride to form N-(4-fluorobenzyl)trifluoroacetamide. This intermediate is then reacted with 4-(trifluoromethyl)benzoic acid to form N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide. The final product is purified using column chromatography.

Scientific Research Applications

N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to be effective in reducing food intake and promoting weight loss in animal models. In addition, it has been shown to improve sleep quality and reduce wakefulness in rodents. These effects are thought to be mediated through the inhibition of OX1R signaling.

properties

Product Name

N-(4-fluorobenzyl)-4-(trifluoromethyl)benzamide

Molecular Formula

C15H11F4NO

Molecular Weight

297.25 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H11F4NO/c16-13-7-1-10(2-8-13)9-20-14(21)11-3-5-12(6-4-11)15(17,18)19/h1-8H,9H2,(H,20,21)

InChI Key

QKQQHHUNEJEZDV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)F

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.